2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone
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Overview
Description
“2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.02 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.02 and an InChI code of 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 .Scientific Research Applications
Synthesis of Antifungal Agents
One significant application of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone is in the synthesis of antifungal agents, such as Voriconazole, a broad-spectrum Triazole antifungal medication. The compound is involved in setting the relative stereochemistry in the synthesis process, showcasing its importance in developing pharmaceuticals with precise molecular configurations necessary for effective drug action (Butters et al., 2001).
Creation of Structural Manifolds
Research also highlights its role in creating structural manifolds from a common precursor, demonstrating its utility in the versatile and flexible synthesis of complex organic compounds. Such applications are crucial in the field of organic synthesis and material science, where the ability to derive multiple structures from a single starting material is highly valued (Schlosser & Bobbio, 2002).
Antimicrobial Compound Synthesis
Additionally, this compound has been used in synthesizing antimicrobial compounds, indicating its potential in addressing various microbial infections. The synthesized compounds have shown excellent antimicrobial activities, which is promising for developing new antimicrobial agents to combat resistant strains (Sherekar, Padole, & Kakade, 2022).
Chemoselective Functionalization
Another research avenue explores the chemoselective functionalization of related compounds, shedding light on the chemical reactivity and potential applications in designing and synthesizing targeted molecules for various scientific purposes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(9)1-4(10)3-11-7/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNPMSLVPKDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857410 |
Source
|
Record name | 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-07-9 |
Source
|
Record name | 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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